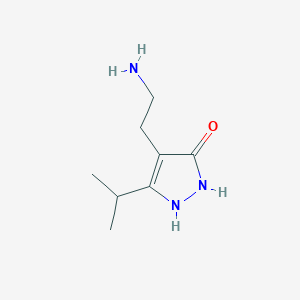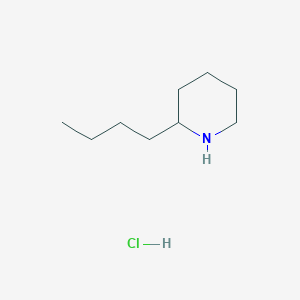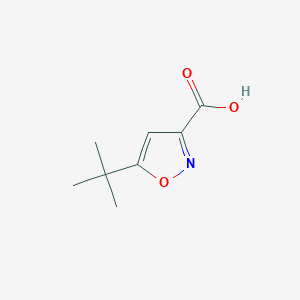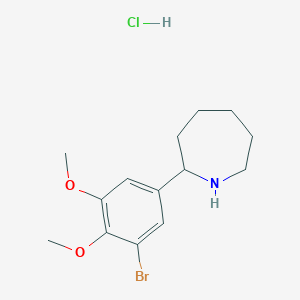
4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one" is a derivative of the 3H-pyrazol-3-one family, which is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. Although the specific compound is not directly studied in the provided papers, the research on similar pyrazolone derivatives offers insights into the chemical behavior and structural characteristics that could be extrapolated to this compound.
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves multi-component reactions, as seen in the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives using a one-pot, four-component condensation process . Similarly, the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands demonstrates the use of aminoalkylation of 3,5-dimethylpyrazole . These methods suggest that the synthesis of "4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one" could potentially be achieved through analogous multi-step reactions involving strategic functionalization of the pyrazolone core.
Molecular Structure Analysis
X-ray diffraction methods have been employed to determine the crystal and molecular structure of pyrazolone derivatives, revealing the predominant tautomeric forms and the nature of intramolecular and intermolecular hydrogen bonding . These studies provide a foundation for understanding the molecular structure of "4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one," which likely features similar hydrogen bonding patterns and tautomeric equilibria.
Chemical Reactions Analysis
The reactivity of pyrazolone derivatives varies with the substitution pattern on the ring. For instance, the reaction of 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole with different electrophiles results in varying regiochemistry, indicating that the amino group and the pyrazole ring can both be sites of reactivity . This suggests that "4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one" may also exhibit diverse reactivity depending on the reaction conditions and the nature of the electrophiles involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. For example, the presence of amino groups can lead to increased solubility in polar solvents, as seen with water-soluble pyrazolate rhodium(I) complexes . The substitution of different alkyl groups, such as the isopropyl group in "4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one," can affect the compound's lipophilicity and overall physical properties. Additionally, the presence of hydrogen bonding can impact the melting point and stability of the compound .
Safety And Hazards
将来の方向性
While specific future directions for “4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one” were not found, there are ongoing studies on related compounds. For instance, the use of “4-(2-aminoethyl)benzoic acid (ABA)” cation into the perovskite film to reduce the weak van der Waals gap between each perovskite layer and to promote the coupling of quasi-2D perovskite layers .
特性
IUPAC Name |
4-(2-aminoethyl)-5-propan-2-yl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-5(2)7-6(3-4-9)8(12)11-10-7/h5H,3-4,9H2,1-2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXPTHQMNOUPBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NN1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801173682 |
Source


|
| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(1-methylethyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one | |
CAS RN |
952959-51-2 |
Source


|
| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(1-methylethyl)-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(1-methylethyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)
![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)




![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)






